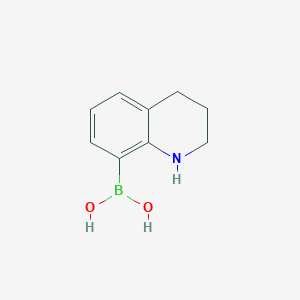
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid is an organoboron compound with the molecular formula C9H12BNO2. It is a boronic acid derivative of tetrahydroquinoline, a heterocyclic compound containing a nitrogen atom in its ring structure. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of tetrahydroquinoline with boronic acid reagents. One common method is the hydroboration of tetrahydroquinoline using borane (BH3) or boronic esters, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl compounds.
科学研究应用
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s boron atom can also interact with biological molecules, potentially inhibiting enzymes or modulating cellular pathways .
相似化合物的比较
Phenylboronic acid: A widely used boronic acid in organic synthesis.
(1,2,3,6-Tetrahydropyridine-4-yl)boronic acid: Another boronic acid derivative with similar reactivity.
(2,3,4-Trimethoxyphenyl)boronic acid: Used in the synthesis of heteroaryl compounds and as enzyme inhibitors.
Uniqueness: (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid is unique due to its tetrahydroquinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective reactivity .
属性
分子式 |
C9H12BNO2 |
|---|---|
分子量 |
177.01 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroquinolin-8-ylboronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11-13H,2,4,6H2 |
InChI 键 |
ZJSXTSZHFZNFLZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)CCCN2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


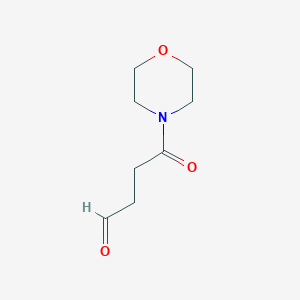
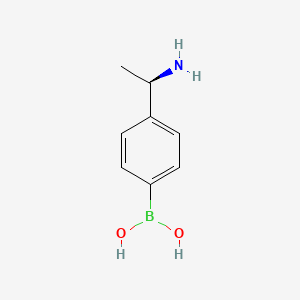
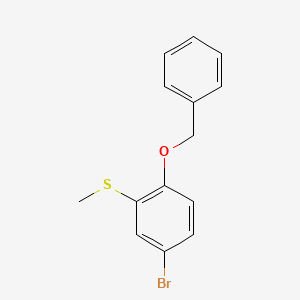
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
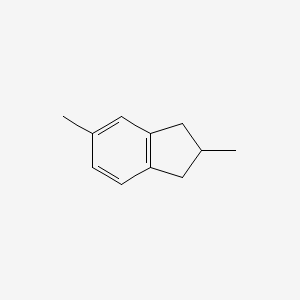
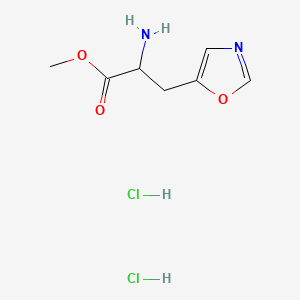
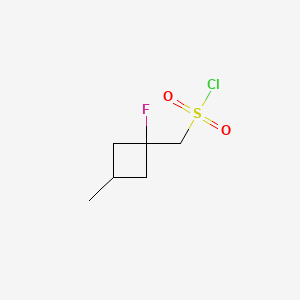
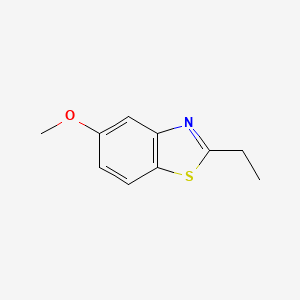

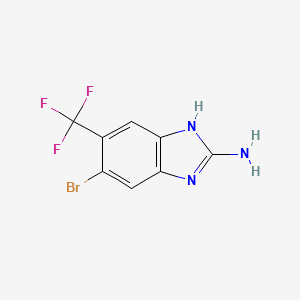
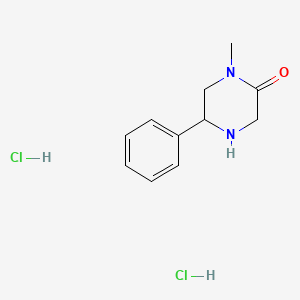

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
